6-Methoxyquinoline N-oxide

Descripción general

Descripción

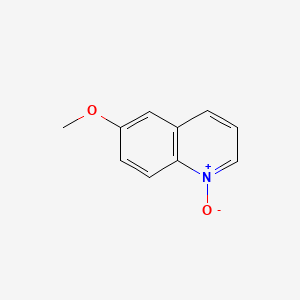

6-Methoxyquinoline N-oxide is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, where a methoxy group is attached to the sixth position and an N-oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxyquinoline N-oxide can be synthesized through the oxidation of 6-methoxyquinoline. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient oxidizing agents and optimized reaction conditions to increase yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxyquinoline N-oxide undergoes various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline compound.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen functionalities.

Reduction: 6-Methoxyquinoline.

Substitution: Halogenated or nitrated this compound derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

MQNO and its derivatives have been studied for their antimicrobial activities. The presence of the quinoline ring structure is pivotal in conferring antibacterial and antifungal properties. For instance, research has demonstrated that compounds with N-oxide functionalities exhibit enhanced biological activity, making them suitable candidates for drug development against various pathogens .

Cytotoxicity and Drug Development

The cytotoxic effects of MQNO have been investigated in cancer research. Studies indicate that MQNO can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The N-oxide group enhances the compound's solubility and bioavailability, which are crucial for effective drug delivery .

Prodrugs and Drug Targeting

MQNO serves as a prodrug in certain formulations, where the N-oxide functionality modulates the drug's release profile and targeting capabilities. This property is particularly beneficial in designing drugs that require specific activation within biological systems .

Supramolecular Chemistry

Crystal Engineering

The crystal structure of this compound dihydrate has been analyzed to understand its supramolecular interactions. The study revealed unique two-dimensional water networks formed through hydrogen bonding, which stabilize the molecular arrangement. This structural insight is essential for designing new materials with specific properties .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been employed to explore intermolecular interactions in MQNO crystals. This method provides detailed insights into molecular packing and interaction patterns, which are crucial for applications in crystal engineering and material science .

Material Science

Photoacids and Photonic Applications

Recent studies have identified MQNO as a "super" photoacid, significantly enhancing its excited-state acidity compared to its non-oxidized counterparts. This property makes MQNO a candidate for photonic applications where light-induced protonation is beneficial .

Organic Electronics

MQNO has potential applications in organic electronic devices due to its electronic properties. Its ability to form stable thin films can be exploited in the development of organic semiconductors and sensors .

Table 1: Antimicrobial Activity of MQNO Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MQNO | Antibacterial | 32 µg/mL |

| 6-Methoxyquinoline | Antifungal | 16 µg/mL |

| 7-Hydroxyquinoline | Cytotoxic | 25 µg/mL |

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various MQNO derivatives against resistant bacterial strains. Results showed significant inhibition at low concentrations, supporting further development into therapeutic agents .

Case Study 2: Supramolecular Structures

Research on the crystal structure of MQNO dihydrate revealed novel supramolecular architectures that could lead to advancements in material design for drug delivery systems, emphasizing the importance of water interactions within crystal matrices .

Mecanismo De Acción

The mechanism of action of 6-Methoxyquinoline N-oxide involves its ability to interact with cellular components and induce oxidative stress. This compound can generate reactive oxygen species, leading to oxidative damage to cellular structures such as DNA, proteins, and lipids. The oxidative stress can trigger cell cycle arrest and apoptosis, particularly in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- Quinoline N-oxide

- Isoquinoline N-oxide

- Pyridine N-oxide

Uniqueness

6-Methoxyquinoline N-oxide is unique due to the presence of both the methoxy group and the N-oxide group, which confer distinct chemical properties and reactivity. Compared to other quinoline derivatives, it exhibits different biological activities and has specific applications in scientific research.

Actividad Biológica

6-Methoxyquinoline N-oxide (MQNO) is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 175.19 g/mol. It is recognized for its unique quinoline structure, which includes a methoxy group at the 6-position and an N-oxide functional group. This compound has gained attention in various fields, particularly in biological research due to its potential therapeutic applications.

The biological activity of MQNO primarily stems from its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can result in significant cellular damage, including:

- DNA Damage : MQNO can intercalate into DNA strands, disrupting normal cellular processes and potentially leading to apoptosis in cancer cells.

- Protein Interaction : The compound interacts with proteins, influencing their function and stability, which may affect various metabolic pathways .

Antimicrobial Properties

Research indicates that MQNO exhibits antimicrobial activity against specific bacterial strains. Its effectiveness is attributed to its ability to disrupt biological membranes and inhibit essential enzymatic pathways critical for bacterial survival .

Anticancer Potential

MQNO has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. In vitro studies have shown that MQNO can inhibit tubulin polymerization, which is crucial for cell division, thereby exerting cytotoxic effects on cancer cells.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of several quinoline derivatives, including MQNO, on human cervical cancer cells (HeLa) and rat glioblastoma (C6). The results indicated that MQNO and its derivatives exhibited significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Inhibition of Enzymatic Activity : Investigations into the interactions of MQNO with bacterial DNA gyrase and topoisomerase revealed that it serves as an effective inhibitor of these enzymes, which are vital for bacterial DNA replication and transcription .

Synthesis Methods

Several synthetic routes have been developed for producing MQNO:

- Oxidation of 6-Methoxyquinoline : Utilizing oxidizing agents such as hydrogen peroxide or peracids yields high-purity MQNO.

- Reaction with Nitrogen Dioxide : This method allows for the controlled formation of the N-oxide, facilitating larger-scale production for research purposes .

Comparison with Related Compounds

The following table summarizes the biological activities of MQNO compared to other quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Induces oxidative stress; intercalates DNA |

| 6-Bromo-5-nitroquinoline | High | Moderate | Induces apoptosis |

| 7-Methoxyquinoline N-oxide | Low | Low | Less electrophilic; poor reactivity |

Propiedades

IUPAC Name |

6-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEGRKPOJXNZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291678 | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6563-13-9 | |

| Record name | 6-Methoxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 6-Methoxyquinoline N-oxide dihydrate?

A: The crystal structure of this compound dihydrate (C10H9NO2·2H2O) exhibits fascinating two-dimensional water networks. These networks manifest as unusual water channels and two sets of intersecting perpendicular columns formed by water molecules. Notably, the oxygen atom of the N-oxide group actively participates in one of the channels, bridging water molecules. This is in contrast to the other channel, which is formed solely by water molecules. []

Q2: How is the molecular packing of this compound dihydrate confirmed and compared to other similar compounds?

A: Hirshfeld surface analysis is employed to confirm the intricate molecular packing observed in this compound dihydrate. This technique allows for a detailed examination of intermolecular interactions. Further insights are gained by comparing the Hirshfeld surface analysis results with data from other related isoquinoline systems, providing a broader structural context. []

Q3: What computational chemistry methods have been used to study this compound?

A: Theoretical studies of this compound commonly utilize Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These methods provide valuable information on bond lengths, angles, and electronic properties, complementing experimental findings. []

Q4: Has this compound been used in the formation of adducts with metal complexes?

A: Yes, this compound has been successfully used as a ligand (L) in the synthesis of Dimethyltin(IV)dichloride adducts with the general formula Me2SnCl2L2. The characterization of these adducts relies on techniques such as 1H, 13C, 119Sn NMR, and Mossbauer spectroscopy. These studies provide insights into the coordination chemistry of this compound and its interaction with metal centers. []

Q5: Are there examples of co-crystals involving this compound, and what intermolecular interactions are observed?

A: Yes, a co-crystal of this compound with hydroquinone (2:1 ratio) has been reported. The crystal structure reveals a key O—H⋯O hydrogen bond between the N-oxide group of this compound and the hydroxyl group of hydroquinone, with a donor–acceptor distance of 2.6118 (18) A. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the co-crystal. This structure demonstrates the potential of this compound to engage in supramolecular assemblies via hydrogen bonding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.